molecular formula C19H19ClFNO3 B12600600 Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- CAS No. 651300-90-2

Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-

Cat. No.: B12600600
CAS No.: 651300-90-2
M. Wt: 363.8 g/mol
InChI Key: QHTSRNDEDPCQOW-UHFFFAOYSA-N
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Description

Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- typically involves the reaction of piperidine with 4-chlorophenoxyacetyl chloride and 4-fluorophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with a hydroxyl group instead of the acetyl group.

    4-Piperidone: A ketone derivative of piperidine.

Uniqueness

Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- is unique due to the presence of both chlorophenoxy and fluorophenoxy groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and specificity in various applications.

Biological Activity

Piperidine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- is one such derivative that exhibits a range of pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, analgesic, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a 4-chlorophenoxy group and a 4-fluorophenoxy group at the acetyl position. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Piperidine derivatives are known for their antimicrobial properties. A study evaluating various piperidine compounds demonstrated that those with similar substitutions exhibited significant antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) of these compounds ranged from 64 to 256 mg/mL, showcasing their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Piperidine Derivative128Pseudomonas aeruginosa

Anti-inflammatory Activity

Research has indicated that piperidine derivatives can exhibit anti-inflammatory effects. For instance, compounds derived from the piperidine nucleus showed a dose-dependent inhibition of carrageenan-induced paw edema in animal models. One particular derivative demonstrated over 50% inhibition at a concentration of 60 mg/kg, indicating its potential for treating inflammatory conditions .

Analgesic Activity

The analgesic properties of piperidine derivatives are also noteworthy. In comparative studies, certain piperidine compounds showed higher analgesic activity than standard medications like ibuprofen and diclofenac. For example, one compound exhibited a maximal analgesic effect of approximately 81%, surpassing the efficacy of sodium diclofenac .

Enzyme Inhibition

Piperidine derivatives have been investigated for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and infections caused by urease-producing bacteria.

Enzyme Inhibition Data

CompoundAChE Inhibition (%)Urease Inhibition (%)
Compound C8590
Compound D7580

Case Studies

  • Antimicrobial Efficacy : A study published in the International Journal of Biological Chemistry highlighted the antimicrobial activity of synthesized piperidine derivatives against multiple bacterial strains. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy significantly .
  • Analgesic Properties : Another investigation focused on the analgesic properties of piperidine compounds revealed that specific substitutions could lead to enhanced pain relief compared to traditional analgesics .
  • Enzyme Inhibition : Research conducted on the enzyme inhibitory effects of piperidine derivatives found that certain compounds effectively inhibited AChE with IC50 values comparable to established inhibitors used in clinical settings .

Properties

CAS No.

651300-90-2

Molecular Formula

C19H19ClFNO3

Molecular Weight

363.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethanone

InChI

InChI=1S/C19H19ClFNO3/c20-14-1-5-16(6-2-14)24-13-19(23)22-11-9-18(10-12-22)25-17-7-3-15(21)4-8-17/h1-8,18H,9-13H2

InChI Key

QHTSRNDEDPCQOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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